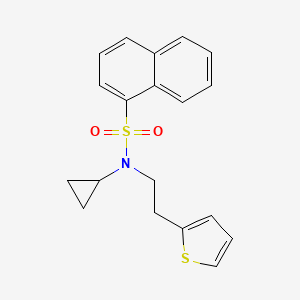
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide: is a complex organic compound that features a unique combination of structural elements, including a cyclopropyl group, a thiophene ring, and a naphthalene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide typically involves multiple steps:
Formation of the Naphthalene Sulfonamide Core: The initial step often involves the sulfonation of naphthalene to form naphthalene-1-sulfonic acid, which is then converted to the corresponding sulfonyl chloride using reagents like thionyl chloride.
Introduction of the Thiophene Moiety: The thiophene ring is introduced via a nucleophilic substitution reaction, where 2-(thiophen-2-yl)ethylamine reacts with the naphthalene sulfonyl chloride to form the intermediate sulfonamide.
Cyclopropyl Group Addition: The final step involves the alkylation of the intermediate with cyclopropyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The compound can participate in various substitution reactions, especially at the cyclopropyl and thiophene moieties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
The compound’s structural features suggest potential biological activity. It could be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. The presence of the sulfonamide group is particularly noteworthy, as sulfonamides are known for their medicinal properties.
Industry
In the materials science domain, the compound might be used in the development of organic semiconductors or as a precursor for the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The exact mechanism of action for N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonamide group could inhibit enzyme activity by mimicking the structure of natural substrates, while the thiophene ring might interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide: Similar structure but with a benzene ring instead of naphthalene.
N-cyclopropyl-N-(2-(furan-2-yl)ethyl)naphthalene-1-sulfonamide: Contains a furan ring instead of thiophene.
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)naphthalene-2-sulfonamide: Sulfonamide group attached at a different position on the naphthalene ring.
Uniqueness
The unique combination of a cyclopropyl group, thiophene ring, and naphthalene sulfonamide moiety in N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide provides distinct chemical and physical properties
Properties
IUPAC Name |
N-cyclopropyl-N-(2-thiophen-2-ylethyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S2/c21-24(22,19-9-3-6-15-5-1-2-8-18(15)19)20(16-10-11-16)13-12-17-7-4-14-23-17/h1-9,14,16H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUBTJYEUGETTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
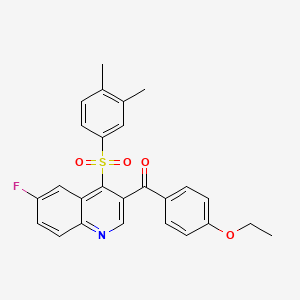
![2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole](/img/structure/B2600663.png)
![N-[3-(methylcarbamoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2600664.png)
![2,3-Diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2600665.png)
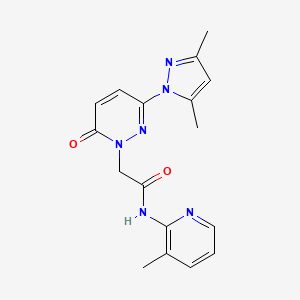
![3-[(6-methylpyridazin-3-yl)oxy]-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide](/img/structure/B2600667.png)
![7-Oxa-1-azaspiro[3.6]decane](/img/structure/B2600668.png)

![(2Z)-2-[(4-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2600671.png)
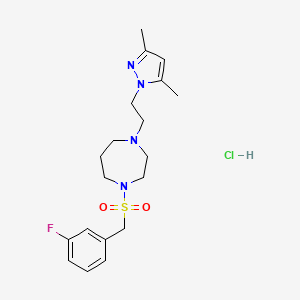
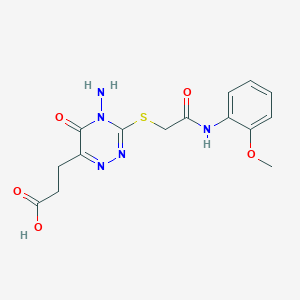
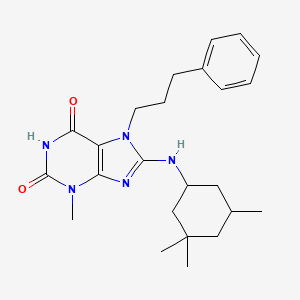
![2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2600679.png)
![1-[(2-chlorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol](/img/structure/B2600685.png)
